molecular formula C8H3ClF3NO B11926300 2-Chloro-4-(trifluoromethyl)benzo[d]oxazole

2-Chloro-4-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B11926300
M. Wt: 221.56 g/mol
InChI Key: LGKJBAKLBMBRTN-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzo[d]oxazole is a heterocyclic aromatic compound that contains both chlorine and trifluoromethyl groups attached to a benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)aniline with carbonyl compounds in the presence of dehydrating agents. The reaction is often carried out under reflux conditions with solvents like toluene or xylene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzo[d]oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxides or reduced compounds, respectively.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.

    Industrial Applications: The compound is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole
  • 4-Chloro-2-(trifluoromethyl)benzo[d]oxazole
  • 2-(Trifluoromethyl)benzo[d]oxazole

Uniqueness

2-Chloro-4-(trifluoromethyl)benzo[d]oxazole is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzo[d]oxazole ring. This unique arrangement imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H3ClF3NO

Molecular Weight

221.56 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H3ClF3NO/c9-7-13-6-4(8(10,11)12)2-1-3-5(6)14-7/h1-3H

InChI Key

LGKJBAKLBMBRTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)C(F)(F)F

Origin of Product

United States

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